2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluorophenyl group and a tetrahydrofuranylmethyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
MLS000065074, also known as Ocedurenone (KBP-5074), is a third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) . The primary target of this compound is the mineralocorticoid receptor (MR) . MRs play a crucial role in controlling blood pressure and providing cardiorenal protection .
Mode of Action
Ocedurenone (KBP-5074) exhibits its therapeutic effects by binding to the MR with high affinity . This binding antagonizes the receptor, inhibiting its normal function . The antagonism of MR can control blood pressure and reduce the urine albumin/creatinine ratio (UACR) in patients with chronic kidney disease (CKD) .
Biochemical Pathways
The antagonism of MR by Ocedurenone (KBP-5074) affects the renin-angiotensin-aldosterone system (RAAS) . RAAS is a hormone system that regulates blood pressure and fluid balance. When MR is blocked, the overactivity of RAAS is controlled, which can lead to a reduction in blood pressure and provide cardiorenal protection .
Pharmacokinetics
Ocedurenone (KBP-5074) is characterized by a unique pharmacokinetic profile, which includes a longer half-life and increased MR affinity compared to current MRAs . .
Result of Action
The antagonism of MR by Ocedurenone (KBP-5074) results in controlled blood pressure and reduced UACR in CKD patients . It also provides cardiorenal protection . Moreover, it exhibits favorable efficacy (UACR / BP reductions), as well as improved tolerability (reduced hyperkalemia and proteinuria) when compared to currently approved MRAs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and tetrahydro-2-furanylmethylamine.
Acylation Reaction: The 2-chloro-6-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Amidation Reaction: The 2-(2-chloro-6-fluorophenyl)acetamide is then reacted with tetrahydro-2-furanylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamide: Lacks the tetrahydro-2-furanylmethyl group.
N-(tetrahydro-2-furanylmethyl)acetamide: Lacks the chloro-fluorophenyl group.
2-(2-chloro-6-fluorophenyl)-N-methylacetamide: Contains a methyl group instead of the tetrahydro-2-furanylmethyl group.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the combination of its chloro-fluorophenyl and tetrahydro-2-furanylmethyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-11-4-1-5-12(15)10(11)7-13(17)16-8-9-3-2-6-18-9/h1,4-5,9H,2-3,6-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTZECCGICODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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